physicochemical properties of 5-methyl-2-(1H-pyrrol-1-yl)aniline
physicochemical properties of 5-methyl-2-(1H-pyrrol-1-yl)aniline
An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-2-(1H-pyrrol-1-yl)aniline
Foreword: Understanding the Molecule's Potential
In the landscape of modern drug discovery and materials science, the rational design of novel entities is paramount. The physicochemical properties of a molecule are the bedrock upon which its function, efficacy, and application are built. 5-methyl-2-(1H-pyrrol-1-yl)aniline, a unique aromatic amine, stands as a compound of significant interest. Its structural motif, featuring a substituted aniline ring fused with a pyrrole moiety, makes it a valuable building block in medicinal chemistry for creating agents with potential antimicrobial or anti-inflammatory activities and in materials science as a precursor for advanced conductive polymers[1][2].
This guide provides a comprehensive exploration of the core . We move beyond a simple recitation of data, delving into the causality behind these properties and providing field-proven, self-validating experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this versatile compound.
Molecular Identity and Core Attributes
A molecule's identity is defined by its structure and fundamental descriptors. These parameters are the first point of reference in any research endeavor.
Chemical Structure and Identifiers
The molecule consists of a toluene backbone where an amino group is positioned ortho to a pyrrole ring, which is attached via its nitrogen atom. This arrangement dictates its electronic and steric characteristics.
Fundamental Molecular Data
The following table summarizes the essential computed and experimental properties that define the molecule's scale and mass.
| Property | Value | Source |
| Molecular Weight | 172.23 g/mol | PubChem[1][3] |
| Exact Mass | 172.100048391 Da | PubChem[3] |
| Melting Point | 88-90 °C | MySkinRecipes[1] |
| Boiling Point (Predicted) | 310.7 ± 35.0 °C at 760 mmHg | MySkinRecipes[1] |
| XLogP3 (Predicted) | 2.9 | PubChem |
Experimental Determination of Physicochemical Properties
The following sections detail both the theoretical basis and the practical methodologies for characterizing 5-methyl-2-(1H-pyrrol-1-yl)aniline. The protocols are designed to be robust and reproducible.
Thermal Properties: Melting Point Analysis
The melting point is a critical indicator of purity and lattice energy. A sharp melting range, such as the reported 88-90 °C, suggests a well-defined crystalline solid[1].
This method provides a precise measurement of the melting range.
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Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to approximately 75 °C.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted (T₂).
-
The melting range is T₁ - T₂.
-
-
Validation: Perform the measurement in triplicate. The results should be within a 1 °C range for a pure sample.
Solubility Profile: A Key to Application
Solubility dictates a compound's utility, from reaction conditions to bioavailability. As an aromatic amine, 5-methyl-2-(1H-pyrrol-1-yl)aniline is expected to be poorly soluble in water but soluble in organic solvents[5][6]. The aniline nitrogen provides a site for protonation, suggesting increased solubility in acidic aqueous solutions.
-
Qualitative Assessment (Solvent Array):
-
To a series of vials, add ~5 mg of the compound.
-
Add 1 mL of various solvents (e.g., water, ethanol, DMSO, dichloromethane, 1 M HCl).
-
Vortex each vial for 1 minute and visually inspect for dissolution. Classify as soluble, partially soluble, or insoluble.
-
-
Quantitative Assessment (Shake-Flask Method in Water):
-
Prepare a supersaturated solution by adding an excess of the compound to a known volume of purified water (e.g., 20 mg in 10 mL).
-
Agitate the solution at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.
-
Filter the solution through a 0.45 µm filter to remove undissolved solid.
-
Dilute an aliquot of the filtrate with a suitable solvent (e.g., acetonitrile) and determine the concentration using a calibrated HPLC-UV method.
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Acidity and Basicity: The pKa Value
The basicity of the aniline nitrogen is a defining chemical feature. It is influenced by the electron-donating methyl group, which slightly increases basicity, and the bulky, somewhat electron-withdrawing pyrrole group at the ortho position, which can sterically hinder and electronically disfavor protonation. Aromatic amines are generally weak bases[6]. For comparison, the predicted pKa of the parent compound, 2-(1H-pyrrol-1-yl)aniline, is approximately 2.09, indicating very weak basicity[7].
-
Solution Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 ethanol/water) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a combination electrode. Place the solution in a jacketed beaker to maintain a constant temperature.
-
Measurement:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.01 M HCl).
-
Record the pH value after each incremental addition of the titrant.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by using the first derivative of the titration curve to precisely locate the equivalence point.
Spectroscopic and Structural Elucidation
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and providing insights into its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. The expected spectra for 5-methyl-2-(1H-pyrrol-1-yl)aniline would show distinct signals for the aromatic, pyrrolic, methyl, and amine protons.
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¹H NMR:
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Amine Protons (-NH₂): A broad singlet, likely in the 3.5-4.5 ppm range, which is exchangeable with D₂O.
-
Aromatic Protons: Three signals in the aromatic region (~6.7-7.2 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
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Pyrrole Protons: Two signals, appearing as triplets (or multiplets), corresponding to the α-protons (~6.8 ppm) and β-protons (~6.3 ppm) of the pyrrole ring[8].
-
Methyl Protons (-CH₃): A sharp singlet around 2.3 ppm.
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-
¹³C NMR:
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Distinct signals for the 11 carbon atoms, including the methyl carbon (~20 ppm), the pyrrole carbons (~109, 122 ppm), and the six unique aromatic carbons (~115-145 ppm)[8].
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
-
N-H Stretch: Two distinct, sharp to medium bands in the 3350-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂)[9].
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals from the methyl group just below 3000 cm⁻¹.
-
C=C Aromatic Ring Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Absorptions in the 1250-1350 cm⁻¹ region.
-
Apparatus Setup: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Measurement: Apply pressure using the anvil to ensure good contact. Acquire the spectrum.
-
Data Processing: Perform a background subtraction. Label significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion (M⁺•): A strong peak at m/z = 172.
-
Key Fragments: Fragmentation may occur via loss of a methyl radical ([M-15]⁺) or through cleavages related to the pyrrole or aniline rings. The fragmentation of related N-aryl pyrroles can be complex, but key losses may involve HCN or C₂H₂ from the pyrrole ring.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed at m/z = 173.
-
Tandem MS (MS/MS): To study fragmentation, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.
Synthesis and Characterization Workflow
Understanding the origin of a compound is crucial for interpreting its properties. The synthesis of 2-(1H-pyrrol-1-yl)anilines typically follows a two-step process known as the Clauson-Kaas reaction followed by reduction[8].
General Synthetic Pathway
Caption: General synthesis of 5-methyl-2-(1H-pyrrol-1-yl)aniline.
Conclusion
This guide has detailed the essential , grounded in both theoretical principles and robust experimental protocols. A thorough understanding and precise measurement of its melting point, solubility, pKa, and spectroscopic characteristics are indispensable for its successful application in research and development. The methodologies presented herein provide a validated framework for scientists to confirm the identity, purity, and behavior of this important chemical entity, thereby accelerating the journey from molecular concept to tangible innovation.
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